molecular formula C8H10N4 B2637681 1-Methyl-4-(1-methylpyrazol-4-yl)pyrazole CAS No. 40534-39-2

1-Methyl-4-(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B2637681
CAS No.: 40534-39-2
M. Wt: 162.196
InChI Key: ARFBJVUXDWVWRE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “1-Methyl-4-(1-methylpyrazol-4-yl)pyrazole” are not detailed in the sources. Pyrazoles in general are known to react with potassium borohydride to form a class of ligands known as scorpionates .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl Substituted Pyrazoles in Medicinal Chemistry : Methyl-substituted pyrazoles, including compounds similar to "1-Methyl-4-(1-methylpyrazol-4-yl)pyrazole," have shown a wide spectrum of biological activities. They are considered potent medicinal scaffolds and have been explored for various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities (Sharma et al., 2021).

Inhibitory Activities of Pyrazoles : Pyrazole derivatives have been reported to exhibit inhibitory activities against various diseases, showcasing their potential as therapeutic agents. For example, bipyrazoles have demonstrated potent activities against diseases such as cancer and tuberculosis, indicating their significance for medicinal researchers to develop promising building blocks for treatment (Abbas et al., 2021).

Chemical Synthesis Applications

Synthesis of Heterocycles : The chemistry of pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been explored for the synthesis of various heterocyclic compounds. These compounds serve as valuable building blocks in organic synthesis, enabling the creation of a diverse range of heterocyclic molecules with potential biological and pharmacological applications (Gomaa & Ali, 2020).

Multicomponent Synthesis : The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the efficiency and versatility of these reactions in generating pyrazole derivatives. These synthetic methodologies are valued for their potential in developing new biologically active molecules and marketed drugs containing the pyrazole core (Becerra et al., 2022).

Properties

IUPAC Name

1-methyl-4-(1-methylpyrazol-4-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-11-5-7(3-9-11)8-4-10-12(2)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBJVUXDWVWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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